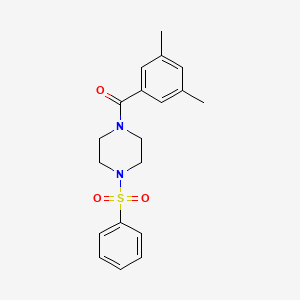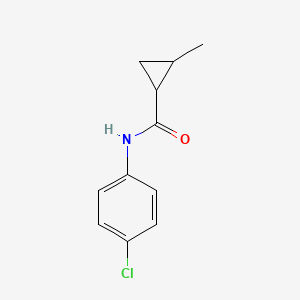
N-(4-chlorophenyl)-2-methylcyclopropanecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropanecarboxamide derivatives, including compounds similar to N-(4-chlorophenyl)-2-methylcyclopropanecarboxamide, involves specific synthetic routes that ensure the introduction of the chlorophenyl group and the cyclopropane moiety. For example, derivatives of cyclopropanecarboxamide have been synthesized and characterized using techniques such as NMR, HRMS spectroscopy, and X-ray crystallography, demonstrating the feasibility of obtaining such compounds with high purity and specific structural features (Guo, Zhang, & Xia, 2015).
Molecular Structure Analysis
The molecular structure of cyclopropanecarboxamide derivatives has been elucidated using crystallographic methods, revealing significant details about their conformation and the interactions that stabilize their structure. For instance, studies have shown that these compounds can exhibit intermolecular hydrogen bonds and adopt specific conformations that are crucial for their chemical behavior and reactivity (Siddiqui et al., 2008).
Chemical Reactions and Properties
This compound and its analogs participate in various chemical reactions, highlighting their reactivity and the potential for functional modification. These reactions are often influenced by the presence of the cyclopropane ring and the electron-withdrawing chlorophenyl group, leading to products with diverse chemical structures and properties. Notably, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid exemplifies the specific cleavage reactions and the formation of novel compounds (Loeppky & Elomari, 2000).
Physical Properties Analysis
The physical properties of cyclopropanecarboxamide derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. These properties are determined by the compound's molecular structure and intermolecular forces. For example, the crystal structure analysis of similar compounds has provided insights into their stability and the types of interactions that occur within the crystal lattice (Yan & Liu, 2007).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity towards various reagents, stability under different conditions, and potential for undergoing specific chemical transformations, are influenced by the unique features of its structure. The cyclopropane ring, in conjunction with the chlorophenyl group, imparts distinctive reactivity patterns that can be leveraged in synthetic chemistry and material science. Research has shown that compounds with cyclopropane moieties can undergo a range of reactions, offering pathways to synthesize novel derivatives with varied functional groups (Mizuya, Yokozawa, & Endo, 1989).
Wirkmechanismus
Target of Action
Similar compounds such as pyraclostrobin and other members of the strobilurin group of fungicides are known to target specific enzymes or proteins in the cells of fungi and bacteria.
Mode of Action
Related compounds like pyraclostrobin and other strobilurin fungicides work by inhibiting mitochondrial respiration in fungi, thereby disrupting their energy production and leading to cell death.
Biochemical Pathways
Compounds with similar structures, such as paclobutrazol , have been shown to affect the levels of plant hormones including gibberellins (GAs), abscisic acid (ABA), and cytokinins (CK), leading to changes in plant growth and development.
Pharmacokinetics
Similar compounds have been studied for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability .
Result of Action
Related compounds have been shown to have antimicrobial and anticancer activities .
Action Environment
The mediterranean offshore action plan discusses the impact of environmental factors on similar compounds .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-7-6-10(7)11(14)13-9-4-2-8(12)3-5-9/h2-5,7,10H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOICKODKWUUEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



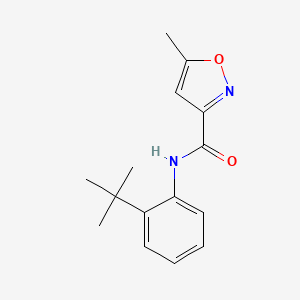
![3-ethyl-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430897.png)
![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430912.png)
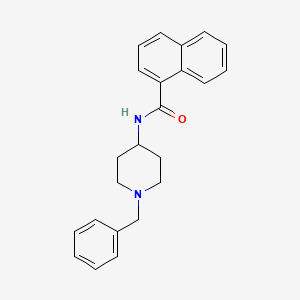
![N-[4-(aminosulfonyl)benzyl]-2-(2-chlorophenyl)acetamide](/img/structure/B4430930.png)
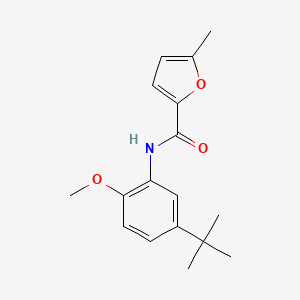
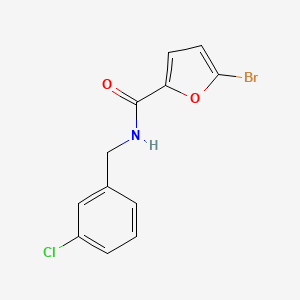
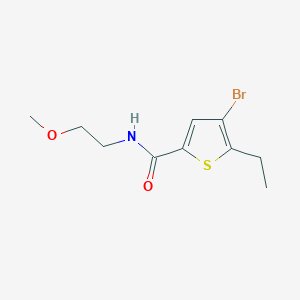
![N-[1-(4-propylphenyl)ethyl]isonicotinamide](/img/structure/B4430967.png)
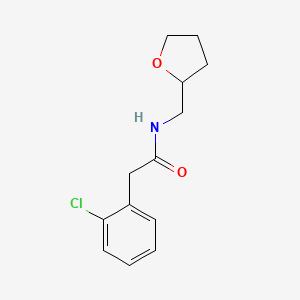

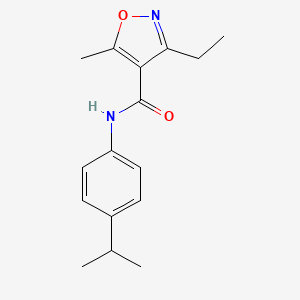
![1-[(2-methyl-1H-imidazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B4430988.png)
